Methyl 2-amino-5-morpholin-4-ylbenzoate
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Overview
Description
Methyl 2-amino-5-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an amino group, a morpholine ring, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-amino-5-morpholin-4-ylbenzoate typically involves the reaction of 2-amino-5-morpholin-4-ylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-amino-5-morpholin-4-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-5-morpholin-4-ylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-morpholin-4-ylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
Methyl 2-amino-5-morpholin-4-ylbenzoate can be compared with similar compounds such as:
Methyl 2-amino-4-morpholin-4-ylbenzoate: Differing in the position of the morpholine ring, which affects its chemical reactivity and biological activity.
Methyl 2-amino-5-piperidin-4-ylbenzoate: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.
Methyl 2-amino-5-pyrrolidin-4-ylbenzoate: Features a pyrrolidine ring, which influences its interaction with biological targets. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-5-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFKDPNHPAIWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566520 |
Source
|
Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134050-76-3 |
Source
|
Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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